Home > Products > Screening Compounds P18129 > 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide -

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

Catalog Number: EVT-4380908
CAS Number:
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

  • Compound Description: This compound demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
  • Relevance: While structurally distinct from 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide, Compound 14 is relevant as a starting point for a virtual screen that led to identifying other related compounds with antiviral activity, highlighting the potential of targeting the PI(4,5)P2 binding site. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

  • Compound Description: This compound exhibited potent antiviral activity against HIV-1. Mechanistic studies revealed its direct interaction with the HIV-1 MA protein, competing with PI(4,5)P2 for binding and inhibiting viral production. []
  • Relevance: Compound 7 shares the 1,2,4-oxadiazole core structure with 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide, suggesting this moiety might be essential for the antiviral activity observed. []

3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (Compound 17)

  • Compound Description: This compound was identified as having antiviral activity against HIV-1 in a primary human peripheral blood mononuclear cell assay. []
  • Relevance: Like the target compound, Compound 17 possesses the 1,2,4-oxadiazole core. Furthermore, both compounds feature aromatic substitutions at the 3-position of the oxadiazole ring and a substituted piperazine moiety, highlighting potential structure-activity relationships for antiviral activity. []

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

  • Compound Description: This compound displayed antiviral activity against HIV-1 in a primary human peripheral blood mononuclear cell assay. []
  • Relevance: Although structurally distinct from 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide, Compound 18 emerged from the same virtual screen and exhibited antiviral properties, suggesting potential alternative scaffolds for targeting the HIV-1 MA protein. []

N-[4-methoxy-3-(4-methyl-1-piperazinyl) phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1-biphenyl]-4-carboxamide hydrochloride (GR-127935)

  • Compound Description: GR-127935 acts as a non-selective antagonist for 5-HT1B/1D receptors. Research suggests its involvement in modulating gastric accommodation, particularly in reversing the gastric relaxation induced by the 5-HT1B/D receptor agonist sumatriptan. [] Studies have also suggested its potential anxiolytic-like effect might be linked to postsynaptic 5-HT1B receptors or 5-HT1B heteroreceptors. []
  • Relevance: GR-127935 and 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide both contain a 1,2,4-oxadiazole ring substituted with an aromatic system at the 3-position. The shared pharmacophore suggests a possible link to 5-HT receptor activity, although further investigation is needed to confirm this relationship for the target compound. [, ]

N-[3-[3 (dimethylamino)-ethoxy]-4-methoxyphenyl]-2'-[methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)]-[1,1-biphenyl]-4-carboxamide hydrochloride (SB-216641 hydrochloride)

  • Compound Description: This compound functions as a selective 5-HT1B receptor antagonist. Research indicates its involvement in regulating gastric accommodation, effectively reversing sumatriptan-induced gastric relaxation. [] Additionally, it has been shown to attenuate the inhibitory effect of the 5-HT1B receptor agonist, CP 93129 on glutamate and aspartate release in the rat prefrontal cortex. [] This suggests SB-216641 hydrochloride might exert its action by blocking 5-HT1B receptors on glutamatergic neurons. []
  • Relevance: SB-216641 hydrochloride and 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide share the 1,2,4-oxadiazole ring system with an aromatic substituent at the 3-position. The presence of this common pharmacophore suggests that the target compound may also interact with 5-HT receptors. [, ]
  • Compound Description: BRL-15572 hydrochloride is recognized as a selective 5-HT1D receptor antagonist. Unlike GR-127935 and SB-216641 hydrochloride, it does not reverse sumatriptan-induced gastric relaxation, suggesting a less prominent role in modulating gastric accommodation compared to 5-HT1B receptors. []
  • Relevance: While structurally distinct from 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide, BRL-15572 hydrochloride is relevant for its role in characterizing the pharmacological differences between 5-HT1B and 5-HT1D receptors. This distinction is important when considering the potential interactions of the target compound with these receptor subtypes. []

Properties

Product Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C22H25N3O4/c1-4-28-18-12-11-16(14-19(18)27-3)22-24-21(29-25-22)10-6-9-20(26)23-17-8-5-7-15(2)13-17/h5,7-8,11-14H,4,6,9-10H2,1-3H3,(H,23,26)

InChI Key

SCVURVPJIUHGKD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.